molecular formula C17H12N2O2 B11101801 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11101801
M. Wt: 276.29 g/mol
InChI Key: NPUDSLZQOKCSTC-UHFFFAOYSA-N
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Description

1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound with significant applications in various scientific fields. This compound is part of the naphthoquinoline family, known for its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate, followed by cyclization to form the desired naphthoquinoline structure . The reaction conditions often require heating in solvents like DMF (dimethylformamide) and the use of catalysts such as p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a role in cell death and survival pathways . This inhibition can lead to potential therapeutic effects in diseases where apoptosis is dysregulated.

Comparison with Similar Compounds

  • 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
  • 1-[(2-Phenylethyl)amino]-naphtho-3H-[1,2,3-de]quinoline-2,7-dione

Uniqueness: 1-Amino-4-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione stands out due to its specific amino and methyl substitutions, which can significantly influence its chemical reactivity and biological activity compared to other naphthoquinoline derivatives .

Conclusion

This compound is a compound of great interest in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for further advancements and potential therapeutic uses.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

16-amino-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C17H12N2O2/c1-8-6-7-11-13-12(14(18)17(21)19-15(8)13)9-4-2-3-5-10(9)16(11)20/h2-7H,18H2,1H3,(H,19,21)

InChI Key

NPUDSLZQOKCSTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C(=O)C4=CC=CC=C4C3=C(C(=O)N2)N

Origin of Product

United States

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